molecular formula C7H4BrClN2 B567920 5-Amino-2-bromo-4-chlorobenzonitrile CAS No. 1215206-56-6

5-Amino-2-bromo-4-chlorobenzonitrile

Cat. No. B567920
M. Wt: 231.477
InChI Key: PFNQBUNIWRQPRB-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-chlorobenzonitrile is a chemical compound with the molecular formula C7H4BrClN2 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of the corresponding benzoic acids . For instance, 4-Bromo-2-chlorobenzonitrile is prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-bromo-4-chlorobenzonitrile is represented by the InChI code: 1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 .

Scientific Research Applications

  • Preparation of Benzonitriles
    • Field : Organic Chemistry
    • Application : 5-Amino-2-bromo-4-chlorobenzonitrile can be used as an intermediate in the preparation of benzonitriles .
    • Method : The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
    • Results : The benzonitrile products obtained from this method are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

Safety And Hazards

5-Amino-2-bromo-4-chlorobenzonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air . In case of a fire involving this material, use dry chemical, carbon dioxide or alcohol-resistant foam .

properties

IUPAC Name

5-amino-2-bromo-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQBUNIWRQPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681485
Record name 5-Amino-2-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-bromo-4-chlorobenzonitrile

CAS RN

1215206-56-6
Record name 5-Amino-2-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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